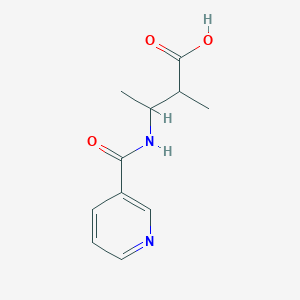
5-(3-Ethylpyrrolidin-1-yl)pyrazine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-Ethylpyrrolidin-1-yl)pyrazine-2-carboxylic acid, also known as EPYC, is a chemical compound that has gained interest in scientific research due to its potential therapeutic applications. EPYC belongs to the class of pyrazine carboxylic acids and is structurally similar to other compounds that have been found to exhibit biological activity. In
Wissenschaftliche Forschungsanwendungen
5-(3-Ethylpyrrolidin-1-yl)pyrazine-2-carboxylic acid has been studied for its potential therapeutic applications in various fields of scientific research. One of the most promising applications of this compound is in the treatment of cancer. Studies have shown that this compound exhibits anti-cancer activity by inhibiting the growth of cancer cells and inducing apoptosis. This compound has also been investigated for its potential use as an anti-inflammatory agent, as it has been found to suppress the production of inflammatory cytokines.
Wirkmechanismus
The mechanism of action of 5-(3-Ethylpyrrolidin-1-yl)pyrazine-2-carboxylic acid is not yet fully understood. However, it is believed that this compound exerts its biological effects by modulating various signaling pathways in cells. For example, this compound has been shown to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival. This compound has also been found to activate the AMPK signaling pathway, which plays a role in energy metabolism and cell proliferation.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects in cells and organisms. For example, this compound has been found to induce cell cycle arrest and apoptosis in cancer cells. This compound has also been shown to reduce the production of reactive oxygen species and enhance the antioxidant capacity of cells. In addition, this compound has been found to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
5-(3-Ethylpyrrolidin-1-yl)pyrazine-2-carboxylic acid has several advantages for use in lab experiments. For example, this compound is relatively easy to synthesize and purify, making it readily available for use in research. This compound is also stable under a wide range of conditions, which allows for its use in various experimental settings. However, there are also some limitations to the use of this compound in lab experiments. For example, this compound has low solubility in aqueous solutions, which can limit its bioavailability and efficacy. In addition, the mechanism of action of this compound is not yet fully understood, which can make it challenging to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on 5-(3-Ethylpyrrolidin-1-yl)pyrazine-2-carboxylic acid. One area of interest is the development of more efficient and effective synthesis methods for this compound. Another area of research is the elucidation of the mechanism of action of this compound, which could lead to the development of more targeted and specific therapeutic applications. Additionally, further studies are needed to investigate the safety and efficacy of this compound in animal models and human clinical trials. Finally, the potential use of this compound in combination with other compounds or therapies should also be explored.
Synthesemethoden
The synthesis of 5-(3-Ethylpyrrolidin-1-yl)pyrazine-2-carboxylic acid involves the reaction of 3-ethylpyrrolidine with pyrazine-2-carboxylic acid in the presence of a suitable catalyst. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of this compound as the final product. The purity and yield of this compound can be improved by optimizing the reaction conditions, such as temperature, reaction time, and solvent choice.
Eigenschaften
IUPAC Name |
5-(3-ethylpyrrolidin-1-yl)pyrazine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c1-2-8-3-4-14(7-8)10-6-12-9(5-13-10)11(15)16/h5-6,8H,2-4,7H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXUAUJSVQCQVJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCN(C1)C2=NC=C(N=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(3-Chlorobenzoyl)amino]-2-methylbutanoic acid](/img/structure/B6631523.png)
![3-[[2-(1-Adamantyl)acetyl]amino]-2-methylbutanoic acid](/img/structure/B6631527.png)

![2-methyl-3-[(5-methyl-1H-pyrazole-3-carbonyl)amino]butanoic acid](/img/structure/B6631533.png)


![2-Methyl-3-[(4-methylthiophene-3-carbonyl)amino]butanoic acid](/img/structure/B6631563.png)

![3-amino-2-methyl-N-[3-(1,2,4-triazol-1-ylmethyl)phenyl]butanamide](/img/structure/B6631581.png)

![3-[(3-Amino-2-methylbutanoyl)amino]benzamide](/img/structure/B6631597.png)


![3-[(5-Bromopyridin-3-yl)amino]propane-1,2-diol](/img/structure/B6631626.png)